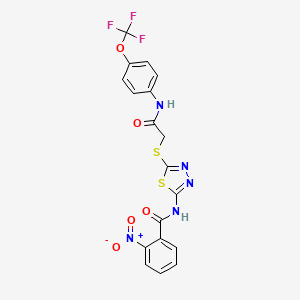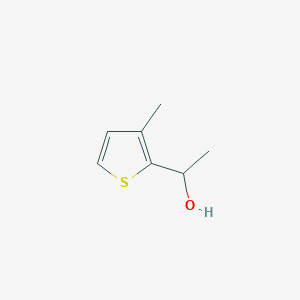
1-(3-メチル-2-チエニル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
科学的研究の応用
1-(3-Methylthiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:
作用機序
Target of Action
Alcohols like “1-(3-Methyl-2-thienyl)ethanol” often target proteins or enzymes in the body, altering their function. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
Alcohols can interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The sulfur atom in the thiophene ring of “1-(3-Methyl-2-thienyl)ethanol” might also engage in various chemical interactions .
Biochemical Pathways
Alcohols and thiophenes can be involved in a variety of biochemical pathways. For instance, some thiophene derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “1-(3-Methyl-2-thienyl)ethanol” would depend on its specific chemical structure. Generally, alcohols can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “1-(3-Methyl-2-thienyl)ethanol” would depend on its specific targets and mode of action. Some thiophene derivatives have been found to have cytotoxic activity, suggesting they might induce cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-(3-Methyl-2-thienyl)ethanol”. For instance, the reactivity of thiophene derivatives can be influenced by electron-deficient aryl alkynes .
生化学分析
Biochemical Properties
1-(3-Methyl-2-thienyl)ethanol plays a role in biochemical reactions, particularly those involving enzymes and proteins . The compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
The effects of 1-(3-Methyl-2-thienyl)ethanol on cells and cellular processes are complex and multifaceted. The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-(3-Methyl-2-thienyl)ethanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-2-thienyl)ethanol can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal effects
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-2-thienyl)ethanol can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
1-(3-Methyl-2-thienyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that 1-(3-Methyl-2-thienyl)ethanol is involved in are still being investigated.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(3-Methyl-2-thienyl)ethanol and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of 1-(3-Methylthiophen-2-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of waste .
化学反応の分析
Types of Reactions
1-(3-Methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed
Oxidation: 1-(3-Methylthiophen-2-yl)ethanone.
Reduction: 1-(3-Methylthiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
2-Acetyl-3-methylthiophene: Another thiophene derivative with similar structural features but different functional groups.
1-(3-Methylthiophen-2-yl)ethanone: An oxidized form of 1-(3-Methylthiophen-2-yl)ethan-1-ol.
Uniqueness
1-(3-Methylthiophen-2-yl)ethan-1-ol is unique due to its specific combination of a thiophene ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQHKONOPQNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2562404.png)
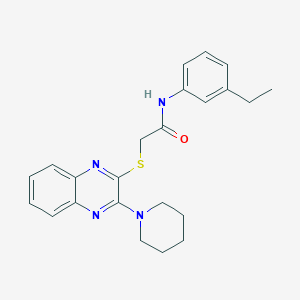
![1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2562407.png)
![2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2562408.png)
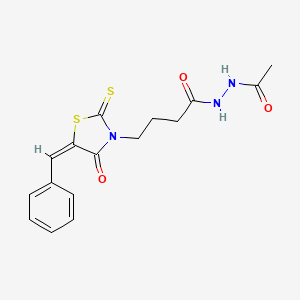
![1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2562414.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)
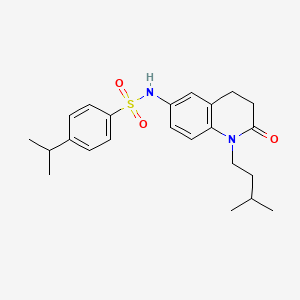
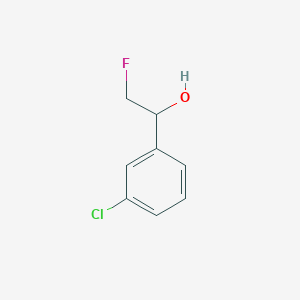
![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2562421.png)
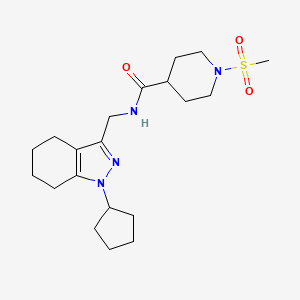
![8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562424.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)
